Cas no 1018525-62-6 (2-(3-Aminophenyl)-N-cyclopropylacetamide)
2-(3-Aminophenyl)-N-cyclopropylacetamide Chemical and Physical Properties
Names and Identifiers
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- 3-amino-N-cyclopropylBenzeneacetamide
- 2-(3-aminophenyl)-N-cyclopropylacetamide
- DMZDYILYWMVUFP-UHFFFAOYSA-N
- STK946202
- BBL031702
- 2-(3-Aminophenyl)-N-cyclopropylacetamide
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- Inchi: 1S/C11H14N2O/c12-9-3-1-2-8(6-9)7-11(14)13-10-4-5-10/h1-3,6,10H,4-5,7,12H2,(H,13,14)
- InChI Key: DMZDYILYWMVUFP-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC=C(C=1)N)NC1CC1
Computed Properties
- Exact Mass: 190.111
- Monoisotopic Mass: 190.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 55.1
2-(3-Aminophenyl)-N-cyclopropylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AU98770-1g |
2-(3-aminophenyl)-N-cyclopropylacetamide |
1018525-62-6 | 95% | 1g |
$730.00 | 2024-04-20 | |
| A2B Chem LLC | AU98770-2.5g |
2-(3-aminophenyl)-N-cyclopropylacetamide |
1018525-62-6 | 95% | 2.5g |
$1151.00 | 2024-04-20 |
2-(3-Aminophenyl)-N-cyclopropylacetamide Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
Additional information on 2-(3-Aminophenyl)-N-cyclopropylacetamide
2-(3-Aminophenyl)-N-cyclopropylacetamide (CAS No. 1018525-62-6)
2-(3-Aminophenyl)-N-cyclopropylacetamide is a compound with the CAS registry number 1018525-62-6, and it belongs to the class of organic compounds known as amides. This compound has garnered significant attention in recent years due to its potential applications in the field of drug discovery and biomedical research. The structure of this molecule consists of a cyclopropyl group attached to an acetamide moiety, which is further connected to a 3-aminophenyl ring. This unique combination of functional groups makes it a versatile compound with diverse biological activities.
The synthesis of 2-(3-Aminophenyl)-N-cyclopropylacetamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation reactions, and cyclization processes. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, ensuring higher yields and better purity. The compound has been extensively studied for its potential as a lead molecule in the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases, inflammation, and cancer.
One of the most promising aspects of 2-(3-Aminophenyl)-N-cyclopropylacetamide is its ability to modulate key biological targets, such as kinases, proteases, and receptors. For instance, studies have shown that this compound exhibits potent inhibitory activity against tyrosine kinases, which are critical players in various pathological conditions, including cancer progression and immune disorders. Additionally, its ability to interact with G-protein coupled receptors (GPCRs) has opened new avenues for exploring its role in treating conditions like neurodegenerative diseases and chronic pain.
The pharmacokinetic properties of 2-(3-Aminophenyl)-N-cyclopropylacetamide have also been thoroughly investigated. Research indicates that this compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a suitable candidate for systemic drug delivery. Furthermore, its low toxicity profile, as determined through in vitro and in vivo toxicity studies, underscores its potential for safe therapeutic use.
In recent years, there has been a growing interest in exploring the use of cyclopropyl-containing compounds in drug design due to their unique pharmacokinetic properties and ability to modulate complex biological systems. The incorporation of the cyclopropyl group in 2-(3-Aminophenyl)-N-cyclopropylacetamide not only enhances its stability but also contributes to its ability to penetrate cellular membranes efficiently. This makes it an attractive candidate for targeting intracellular pathogens and diseases involving cellular signaling pathways.
The structural flexibility of 2-(3-Aminophenyl)-N-cyclopropylacetamide allows for further chemical modifications, enabling researchers to explore analogs with enhanced potency and selectivity. For example, substituting the amino group on the phenyl ring with other functional groups has been shown to significantly alter the compound's binding affinity towards specific targets. Such modifications are crucial for fine-tuning the compound's pharmacological properties and optimizing its therapeutic potential.
Moreover, computational modeling techniques, such as molecular docking and molecular dynamics simulations, have played a pivotal role in understanding the interaction of 2-(3-Aminophenyl)-N-cyclopropylacetamide with its biological targets at the atomic level. These studies have provided valuable insights into the key residues responsible for binding affinity and have guided the design of more effective drug candidates.
In conclusion, 2-(3-Aminophenyl)-N-cyclopropylacetamide (CAS No. 1018525-62-6) is a versatile compound with significant potential in drug discovery and development. Its unique structure, favorable pharmacokinetic properties, and ability to modulate key biological targets make it an invaluable tool for researchers in the field of medicinal chemistry. As ongoing studies continue to unravel its full therapeutic potential, this compound is poised to play a critical role in advancing novel treatments for a wide range of diseases.
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